molecular formula C20H29NO2 B8784902 1-Dodecylindoline-2,3-dione

1-Dodecylindoline-2,3-dione

Cat. No.: B8784902
M. Wt: 315.4 g/mol
InChI Key: GQEQKTGRIPEAKW-UHFFFAOYSA-N
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Description

1-dodecyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1-dodecyl-1H-indole-2,3-dione is particularly interesting due to its unique structure, which includes a long dodecyl chain attached to the indole ring, potentially enhancing its lipophilicity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-dodecyl-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For 1-dodecyl-1H-indole-2,3-dione, the starting materials would include a dodecyl-substituted ketone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives, including 1-dodecyl-1H-indole-2,3-dione, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1-dodecyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-dodecyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-dodecyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The dodecyl chain enhances its ability to interact with lipid membranes, potentially increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-dodecyl-1H-indole-2,3-dione is unique due to its long dodecyl chain, which enhances its lipophilicity and potentially its biological activity. This makes it more effective in interacting with lipid membranes and cellular targets compared to simpler indole derivatives .

Biological Activity

1-Dodecylindoline-2,3-dione, a derivative of indole, is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of indole derivatives which are known for their diverse therapeutic effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound consists of a fused five- and six-membered ring system with a long dodecyl chain. This structural configuration enhances its lipophilicity, allowing better interaction with lipid membranes and cellular targets compared to simpler indole derivatives. The compound's unique structure is illustrated in the following table:

ComponentDescription
Indoline RingFused five- and six-membered rings
Dodecyl ChainLong hydrophobic alkyl chain (C12)
Carbonyl GroupsTwo ketone functionalities contributing to reactivity

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : Interacts with enzymes that regulate cell growth and survival.
  • Receptor Modulation : Binds to various receptors influencing cellular signaling pathways.
  • Antimicrobial Action : Disrupts microbial cell membranes due to its lipophilic nature.

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. A study by Bhrigu et al. (2010) highlighted the effectiveness of indole derivatives in inhibiting cancer cell lines by inducing apoptosis. Specifically, this compound has shown promise in:

  • Inhibiting Tumor Growth : Demonstrated reduced proliferation rates in various cancer cell lines.
  • Inducing Apoptosis : Triggered programmed cell death through mitochondrial pathways.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. According to Malhotra et al. (2011), several indole derivatives exhibit potent activity against bacteria and fungi. Key findings include:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Demonstrated efficacy against common fungal pathogens.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 25 µM).
  • Case Study on Antimicrobial Properties :
    • Objective : To assess the antibacterial effects against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : Zones of inhibition were recorded up to 15 mm at a concentration of 100 µg/disc.

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

CompoundStructure TypeBiological Activity
1H-Indole-2,3-dione (Isatin)Simpler indole derivativeLimited anticancer activity
1-Methylindoline-2,3-dioneMethyl group insteadModerate antimicrobial activity
1-Octylindoline-2,3-dioneShorter alkyl chainLess effective than dodecyl derivative

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

1-dodecylindole-2,3-dione

InChI

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-13-16-21-18-15-12-11-14-17(18)19(22)20(21)23/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

GQEQKTGRIPEAKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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